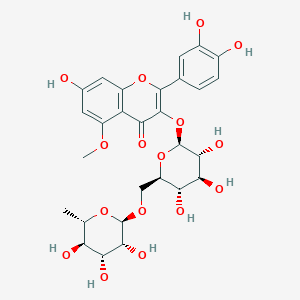

Azaleatin-3-rutinoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63764-79-4 |

|---|---|

Molecular Formula |

C28H32O16 |

Molecular Weight |

624.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(39-2)6-11(29)7-15(17)42-25(26)10-3-4-12(30)13(31)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1 |

InChI Key |

ZQGOPIYRGSTAIY-GEBJFKNCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Azaleatin-3-rutinoside

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azaleatin-3-rutinoside, a flavonoid glycoside, is a derivative of azaleatin (B191873) (5-O-methylquercetin). While direct evidence for the natural occurrence of this compound is limited in scientific literature, its aglycone, azaleatin, has been identified in several plant species, primarily within the Rhododendron genus. This technical guide provides a comprehensive overview of the known natural sources of azaleatin, and by extension, the probable sources of this compound. It details quantitative data for related flavonoids in these sources, outlines experimental protocols for extraction and analysis, and presents logical relationships through pathway diagrams to aid in further research and drug discovery efforts.

Introduction to this compound

This compound is a flavonoid, specifically a glycoside of azaleatin. The chemical structure consists of the flavonol azaleatin (5-O-methylquercetin) bonded to a rutinose sugar moiety (a disaccharide of rhamnose and glucose) at the 3-hydroxyl position.

-

Aglycone: Azaleatin (5-O-Methylquercetin)[1]

-

Glycoside: Rutinose

While the PubChem database contains an entry for this compound, it does not currently list any known natural sources[2]. However, the presence of its aglycone, azaleatin, in certain plant species strongly suggests the potential for the co-occurrence of its glycosidic forms, including this compound.

Natural Sources of the Aglycone: Azaleatin

The primary documented natural sources of azaleatin belong to the Rhododendron genus within the Ericaceae family. Various species of Rhododendron, commonly known as azaleas, have been shown to produce this flavonoid.

-

Rhododendron pulchrum : Metabolite analysis of the flowers of this species has identified azaleatin as one of the key flavonols contributing to petal coloration[3].

-

Rhododendron dauricum and Rhododendron latoucheae : These species are also reported as natural sources of azaleatin[1].

The presence of azaleatin in these species makes them prime candidates for the investigation of this compound. Other azaleatin glycosides, such as azaleatin-3-glucoside, have been identified in other plant families, for instance, in Carya illinoinensis (pecan)[4].

Quantitative Data on Flavonoids in Rhododendron Species

Direct quantitative data for this compound is not available in the current literature. However, studies on Rhododendron species provide quantitative data for other related and abundant flavonoids. This data can serve as a benchmark for estimating the potential yield of flavonoid glycosides from these plants. The following table summarizes the content of several key flavonoids identified in the flowers of Rhododendron pulchrum at different developmental stages.

| Flavonoid | Plant Species | Plant Part | Developmental Stage | Concentration (mg/g) | Reference |

| Quercetin-3-rhamnoside | Rhododendron pulchrum | Flower | Bud Stage | 2.123 ± 0.081 | [5] |

| Quercetin-3-rhamnoside | Rhododendron pulchrum | Flower | Initial Flowering | 1.536 ± 0.062 | [5] |

| Quercetin-3-rhamnoside | Rhododendron pulchrum | Flower | Full Flowering | 0.945 ± 0.045 | [5] |

| Quercetin-3-rhamnoside | Rhododendron pulchrum | Flower | Late Flowering | 0.531 ± 0.031 | [5] |

| Quercetin-3-galactoside | Rhododendron pulchrum | Flower | Bud Stage | 0.876 ± 0.054 | [5] |

| Myricetin 3-rhamnoside | Rhododendron pulchrum | Flower | Bud Stage | 0.654 ± 0.032 | [5] |

| Quercetin (B1663063) | Rhododendron pulchrum | Flower | Bud Stage | 0.132 ± 0.011 | [5] |

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and identification of flavonoids from plant sources, particularly adaptable for Rhododendron species.

Extraction of Flavonoids from Plant Material

This protocol is a composite of standard methods for flavonoid extraction from plant tissues.

-

Sample Preparation:

-

Collect fresh plant material (e.g., flowers of Rhododendron pulchrum).

-

Freeze-dry the material to remove water and then grind it into a fine powder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in 80% aqueous methanol (B129727) at a ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with continuous agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with the plant residue to ensure complete extraction.

-

Combine the filtrates.

-

-

Solvent Removal:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

-

The resulting aqueous extract can then be used for subsequent fractionation.

-

Isolation and Purification

This protocol outlines a general procedure for the separation of flavonoid glycosides.

-

Liquid-Liquid Partitioning:

-

Sequentially partition the aqueous extract with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel or Sephadex LH-20 column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration, to separate the different flavonoid glycosides.

-

-

Preparative HPLC:

-

For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the fractions obtained from column chromatography.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

-

Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the purified compounds using analytical HPLC with a UV-Vis or Diode Array Detector (DAD). Flavonoids typically show characteristic absorption maxima.

-

For quantification, use an external standard of a known concentration of a related compound if a pure standard of this compound is unavailable.

-

-

Mass Spectrometry (MS):

-

Couple the HPLC system to a mass spectrometer (LC-MS), preferably a high-resolution instrument like Q-TOF or Orbitrap, for accurate mass determination and elemental composition analysis.

-

Use tandem MS (MS/MS) to fragment the molecule. The fragmentation pattern will show the loss of the rutinose moiety (308 Da) and further fragmentation of the azaleatin aglycone, confirming the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For unambiguous structure elucidation, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis on the isolated compound. This will confirm the structure of the azaleatin aglycone and the nature and attachment point of the sugar moiety.

-

Signaling Pathways and Biological Activity

There is currently no specific information on the signaling pathways or biological activities of this compound. However, the activities of its parent compounds, quercetin and rutin (B1680289) (quercetin-3-rutinoside), are well-documented and suggest potential areas of investigation. Rutin is known for its antioxidant, anti-inflammatory, and vasoprotective effects.

Visualizations

Flavonoid Biosynthetic Relationship

The following diagram illustrates the biosynthetic relationship between quercetin, azaleatin, and their rutinoside derivatives.

Caption: Biosynthetic relationship of key flavonoids.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the extraction, isolation, and identification of this compound from a plant source.

Caption: Workflow for flavonoid analysis.

Conclusion

While this compound has not yet been definitively isolated and quantified from a natural source, the presence of its aglycone, azaleatin, in several Rhododendron species provides a strong rationale for its existence in these plants. The methodologies and data presented in this guide for related flavonoids offer a solid foundation for researchers to pursue the targeted isolation and characterization of this compound. Further investigation into the rich phytochemical landscape of the Rhododendron genus is warranted and may lead to the successful identification and quantification of this and other novel flavonoid glycosides with potential pharmacological applications.

References

- 1. Azaleatin | C16H12O7 | CID 5281604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azaleatin 3-rutinoside | C28H32O16 | CID 44259530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolite analysis reveals flavonoids accumulation during flower development in Rhododendron pulchrum sweet (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azaleatin 3-glucoside | C22H22O12 | CID 44259529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Azaleatin-3-rutinoside: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azaleatin-3-rutinoside, a naturally occurring flavonol glycoside. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant and anti-inflammatory potential. It is intended to serve as a foundational resource for professionals engaged in natural product research and drug development.

Chemical Identity and Structure

This compound is a flavonoid, specifically a glycoside of the flavonol azaleatin (B191873).[1] The core structure consists of azaleatin (also known as quercetin-5-O-methyl ether) linked to a rutinoside sugar moiety at the 3-position.[1] Rutinose is a disaccharide composed of rhamnose and glucose. This compound has been isolated from various plant species, including Carya pecan and members of the Rhododendron genus.[2][3]

The chemical structure is defined by the following identifiers:

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]

-

Canonical SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

References

The Azaleatin-3-rutinoside Biosynthesis Pathway: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of Azaleatin-3-rutinoside, a naturally occurring flavonol glycoside found in various plant species, notably within the Rhododendron genus. This document details the enzymatic steps involved in its formation from the general flavonoid pathway, summarizes key quantitative data on related enzymes, and provides detailed experimental protocols for the characterization of this pathway. Furthermore, this guide presents visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. Among these, flavonol glycosides such as this compound are noted for their potential health benefits. Azaleatin (B191873) is the 5-O-methylated derivative of quercetin (B1663063), and its 3-O-rutinoside is a diglycoside formed by the sequential addition of glucose and rhamnose. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for engineering plants with enhanced levels of this valuable metabolite.

This guide elucidates the multi-step enzymatic pathway leading to the synthesis of this compound, starting from the common flavonoid precursor, quercetin.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the well-characterized flavonoid biosynthesis pathway. It proceeds in three key steps following the synthesis of the flavonol aglycone, quercetin.

-

Methylation of Quercetin: The pathway initiates with the specific methylation of quercetin at the 5-hydroxyl position to form azaleatin (5-O-methylquercetin). This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[1][2]

-

Glucosylation of Azaleatin: The newly formed azaleatin then serves as a substrate for a UDP-glucose:flavonol 3-O-glucosyltransferase (UFGT), which attaches a glucose moiety from UDP-glucose to the 3-hydroxyl group of azaleatin, forming azaleatin-3-glucoside.[3][4][5]

-

Rhamnosylation of Azaleatin-3-glucoside: The final step involves the addition of a rhamnose sugar to the glucose moiety of azaleatin-3-glucoside. This reaction is catalyzed by a UDP-rhamnose:flavonol-3-O-glucoside 6''-O-rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor, to produce this compound.[6][7]

Quantitative Data on Pathway Enzymes

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous enzymes provide valuable insights into their catalytic efficiencies.

Table 1: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Citrus reticulata (CrOMT2) | Quercetin | 13.9 ± 1.1 | 0.22 ± 0.01 | 1.58 x 104 | [8] |

| Perilla frutescens (PfOMT3) | Kaempferol | 10.38 ± 1.12 | - | - | [9] |

| Oryza sativa (ROMT-9) | Quercetin | - | - | - | [10] |

Table 2: Kinetic Parameters of Flavonoid Glycosyltransferases (UGTs)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Vitis vinifera (VvGT1) | Quercetin | - | - | [11] |

| Arabidopsis thaliana (UGT74F1) | Quercetin | - | - | [12] |

| Nicotiana benthamiana (NbUGT72AY1) | Kaempferol | - | - | [13] |

| Rheum palmatum (RpUGT1) | Kaempferol | 517.9 ± 7.2 | 64.15 ± 0.87 | [14] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Pathway Enzymes

This protocol describes the expression of OMTs and UGTs in Escherichia coli for subsequent in vitro characterization.

1. Gene Cloning and Vector Construction:

- Synthesize the codon-optimized coding sequences of the candidate OMT and UGT genes.

- Clone the synthesized genes into a suitable prokaryotic expression vector, such as pET-28a(+), containing an N-terminal His-tag for purification.[15]

- Verify the constructs by sequencing.

2. Protein Expression:

- Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)pLysS).[16]

- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Desalt the purified protein using a desalting column (e.g., PD-10) into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

- Assess protein purity by SDS-PAGE and concentration by Bradford assay. Store at -80°C.

Protocol 2: In Vitro Enzyme Assays

This protocol details the procedure to determine the activity and kinetic parameters of the purified enzymes.

1. O-Methyltransferase (OMT) Assay:

- Prepare a reaction mixture (total volume 100 µL) containing:

- 50 mM Tris-HCl (pH 7.5)

- 1-10 µg of purified OMT

- 100 µM Quercetin (substrate, dissolved in DMSO)

- 200 µM S-adenosyl-L-methionine (SAM) (co-substrate)

- Incubate the reaction at 30°C for 30-60 minutes.

- Stop the reaction by adding 100 µL of methanol.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of azaleatin.

2. Glycosyltransferase (UGT) Assay:

- Prepare a reaction mixture (total volume 100 µL) containing:

- 50 mM Tris-HCl (pH 7.5)

- 1-10 µg of purified UGT

- 100 µM of the appropriate acceptor substrate (Azaleatin for UFGT, Azaleatin-3-glucoside for RT)

- 1 mM of the corresponding UDP-sugar (UDP-glucose for UFGT, UDP-rhamnose for RT)

- Incubate the reaction at 30°C for 30-60 minutes.

- Stop the reaction by adding an equal volume of methanol.

- Centrifuge and analyze the supernatant by HPLC or LC-MS/MS.

3. Determination of Kinetic Parameters:

- To determine Km and Vmax values, perform the assays as described above, varying the concentration of one substrate while keeping the other co-substrate at a saturating concentration.

- Analyze the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: LC-MS/MS Analysis of Azaleatin and its Glycosides

This protocol provides a general method for the detection and quantification of the pathway intermediates and final product.

1. Sample Preparation:

- For in vitro assay samples, use the supernatant after reaction termination and centrifugation.

- For plant extracts, homogenize the plant tissue in 80% methanol, centrifuge, and filter the supernatant.

2. Chromatographic Separation:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute the compounds.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40°C.

3. Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

- MRM Transitions:

- Quercetin: Precursor ion -> Product ions

- Azaleatin: Precursor ion -> Product ions

- Azaleatin-3-glucoside: Precursor ion -> Product ions (e.g., loss of glucose)

- This compound: Precursor ion -> Product ions (e.g., loss of rhamnose and/or glucose)

- Optimize the MRM transitions and collision energies for each compound using authentic standards if available.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of flavonols, the precursors to azaleatin, is tightly regulated at the transcriptional level. This regulation primarily involves a complex of transcription factors.

-

R2R3-MYB Transcription Factors: Members of the R2R3-MYB family, particularly those in subgroup 7 (e.g., AtMYB11, AtMYB12, and AtMYB111 in Arabidopsis thaliana), are known to be key positive regulators of the expression of early flavonoid biosynthesis genes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS).[17][18][19][20] These MYB factors often act independently of bHLH co-factors for the activation of flavonol-specific genes.[20]

-

bHLH and WD40 Proteins: While some MYB factors act independently, the regulation of the general flavonoid pathway often involves a ternary complex of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins (the MBW complex).[21] This complex can regulate the expression of genes further upstream in the phenylpropanoid pathway.

The specific regulation of the late-stage modification enzymes in the this compound pathway (the OMT and the two UGTs) is less well understood but is likely also controlled by developmental and environmental cues through the action of specific transcription factors.

Conclusion

The biosynthesis of this compound involves a series of specific enzymatic modifications of the common flavonol quercetin. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, available quantitative data, and comprehensive experimental protocols for its study. The elucidation of this pathway and its regulatory networks opens avenues for the metabolic engineering of plants and microorganisms to produce this and other valuable flavonoid compounds for various applications. Further research is needed to identify and characterize the specific enzymes from different plant species and to unravel the precise signaling cascades that govern the production of this compound in response to environmental and developmental cues.

References

- 1. Molecular cloning and characterization of a flavonoid-O-methyltransferase with broad substrate specificity and regioselectivity from Citrus depressa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaleatin | C16H12O7 | CID 5281604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 4. Flavonol 3-O-glucosyltransferase - Wikiwand [wikiwand.com]

- 5. flavonol 3-O-glucosyltransferase(EC 2.4.1.91) - Creative Enzymes [creative-enzymes.com]

- 6. Flavonol-3-O-glucoside L-rhamnosyltransferase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple regiospecific methylations of a flavonoid by plant O-methyltransferases expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein Expression and Purification [protocols.io]

- 17. Differential regulation of closely related R2R3-MYB transcription factors controls flavonol accumulation in different parts of the Arabidopsis thaliana seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Arabidopsis Transcription Factor MYB12 Is a Flavonol-Specific Regulator of Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A R2R3-MYB Transcription Factor Regulates the Flavonol Biosynthetic Pathway in a Traditional Chinese Medicinal Plant, Epimedium sagittatum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

In Vitro Biological Activity of Azaleatin-3-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside, a flavonoid glycoside, is a derivative of quercetin (B1663063) with a methyl group at the 5-hydroxyl position and a rutinoside moiety at the 3-hydroxyl position. As a member of the flavonoid family, it is anticipated to possess a range of biological activities. This technical guide provides a comprehensive overview of the currently available in vitro biological activity data for this compound. Due to the limited availability of studies on the isolated compound, this guide also incorporates data from structurally similar flavonoids, such as rutin (B1680289) (quercetin-3-rutinoside) and 3'-methoxyquercetin-3-O-rutinoside, to infer potential therapeutic applications. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Quantitative Biological Activity Data

The in vitro biological activities of this compound and related compounds are summarized below.

Table 1: Antioxidant Activity of this compound

| Assay | Test System | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| DPPH Radical Scavenging | Chemical Assay | 13.62 ± 1.23 | Not specified | Not specified |

Note: Data for this compound is limited. Further studies are required to fully characterize its antioxidant profile.

Table 2: Potential Anti-inflammatory and Enzyme Inhibitory Activities (Inferred from Structurally Similar Compounds)

| Biological Activity | Assay | Test System | Compound | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| Anti-inflammatory | Carrageenan-induced rat paw edema | In vivo model | 3'-methoxyquercetin-3-O-rutinoside | Significant inhibition | Not specified | Not specified |

| Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Porcine Kidney | Rutin (Quercetin-3-rutinoside) | 95.7 | Captopril | 0.0059 |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Chemical Assay | Rutin (Quercetin-3-rutinoside) | 1.892 | Galanthamine | 0.043 |

Disclaimer: The anti-inflammatory and enzyme inhibitory activities listed above have not been directly reported for this compound but are inferred from structurally related compounds. These areas represent promising avenues for future research on this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach a desired confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for a further period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the collected supernatant.

-

Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at a wavelength of around 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

Fluorescent probe (e.g., ADHP)

-

Test compound (this compound)

-

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the fluorescent probe.

-

Add various concentrations of the test compound or the positive control to the wells.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately measure the fluorescence in a kinetic mode for a defined period (e.g., 10-20 minutes) with appropriate excitation and emission wavelengths.

-

The rate of the reaction is determined from the linear phase of the fluorescence increase.

-

The percentage of COX-2 inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of the structurally related flavonoid, rutin. Experimental workflows for common in vitro assays are also provided.

Caption: General experimental workflows for in vitro antioxidant (DPPH) and anti-inflammatory (NO) assays.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

The Discovery and First Isolation of Azaleatin-3-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside is a naturally occurring flavonol glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the discovery, first isolation, and characterization of this compound. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and explores its biosynthetic and potential signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The foundational discovery in this area was the first isolation of the aglycone, azaleatin (B191873) (5-O-methylquercetin), from the flowers of Rhododendron mucronatum in 1956 by Wada. While the initial isolation of the glycoside this compound is less definitively documented in readily available literature, a significant early report of its isolation is from the leaves of Carya pecan and Casuarina equisetifolia by El-Ansari and colleagues in 1977.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C28H32O16 | PubChem |

| Molecular Weight | 624.5 g/mol | PubChem |

| Exact Mass | 624.16903493 Da | PubChem |

| Appearance | Solid (predicted) | HMDB |

| Solubility | Soluble in methanol (B129727), ethanol; sparingly soluble in water | General Flavonoid Properties |

| UV max | Not available |

Experimental Protocols: Isolation and Purification

While the precise protocol from the very first isolation is not available, a general and modern methodology for the extraction and purification of flavonol glycosides like this compound from plant material is outlined below. This protocol is based on established phytochemical techniques.

Plant Material Collection and Preparation

-

Fresh or dried plant material (e.g., leaves, flowers) is collected.

-

The material is ground into a fine powder to increase the surface area for extraction.

Extraction

-

The powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol or ethanol, or a mixture of alcohol and water (e.g., 80% methanol).

-

Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed. UAE is often preferred for its efficiency and lower solvent consumption.

-

The resulting crude extract is filtered and concentrated under reduced pressure.

Fractionation

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

-

Flavonol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

The enriched fraction is subjected to column chromatography for further purification.

-

Initial Column Chromatography: Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Size-Exclusion Chromatography: Sephadex LH-20 is often used for further purification, with methanol as the eluent, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is employed. A gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile (B52724) is used as the mobile phase.

Structure Elucidation

-

The purified compound is identified and its structure elucidated using spectroscopic methods:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavonol core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure of the aglycone and the sugar moieties, as well as their linkage.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the structure.

-

Spectroscopic Data

Table of 1H and 13C NMR Data for Rutin (Quercetin-3-rutinoside) in DMSO-d6

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycone (Quercetin) | ||

| 2 | 156.4 | |

| 3 | 133.3 | |

| 4 | 177.4 | |

| 5 | 161.2 | |

| 6 | 98.6 | 6.19, d (2.0) |

| 7 | 164.2 | |

| 8 | 93.5 | 6.38, d (2.0) |

| 9 | 156.6 | |

| 10 | 104.0 | |

| 1' | 121.2 | |

| 2' | 115.2 | 7.54, d (2.2) |

| 3' | 144.8 | |

| 4' | 148.4 | |

| 5' | 116.3 | 6.84, d (8.5) |

| 6' | 121.6 | 7.56, dd (8.5, 2.2) |

| Glucose | ||

| 1'' | 101.2 | 5.34, d (7.6) |

| 2'' | 74.1 | 3.08-3.18, m |

| 3'' | 76.5 | 3.08-3.18, m |

| 4'' | 70.0 | 3.08-3.18, m |

| 5'' | 75.9 | 3.08-3.18, m |

| 6'' | 67.0 | 3.40, m; 3.56, m |

| Rhamnose | ||

| 1''' | 100.8 | 4.39, d (1.5) |

| 2''' | 70.4 | 3.48, m |

| 3''' | 70.6 | 3.22, m |

| 4''' | 71.9 | 3.12, m |

| 5''' | 68.3 | 3.35, m |

| 6''' | 17.8 | 0.99, d (6.2) |

Data compiled from various sources and represents typical values.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with an additional methylation step.

Caption: Proposed biosynthetic pathway of this compound.

Potential Signaling Pathway: Antioxidant Activity

Flavonoids, including this compound, are known for their antioxidant properties. They can act through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. A probable signaling pathway involved in the antioxidant effect is depicted below, based on the known actions of similar flavonoids.

Caption: Putative antioxidant signaling pathway of this compound.

Experimental Workflow: From Plant to Pure Compound

The overall logical workflow for the discovery and isolation of a novel natural product like this compound is summarized in the following diagram.

Caption: General experimental workflow for isolation and characterization.

Conclusion

This compound represents a significant member of the flavonol glycoside family. While the precise historical details of its first isolation require access to older and less digitized literature, the established methodologies for natural product chemistry provide a clear path for its extraction, purification, and characterization. The structural similarity of this compound to other well-studied flavonoids suggests a range of potential biological activities, particularly as an antioxidant. This technical guide provides a solid foundation for researchers and professionals to further explore the therapeutic potential of this and other related natural products. Future work should focus on obtaining a complete spectroscopic profile of this compound and elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological promise.

A Technical Deep Dive: Unraveling the Core Differences Between Azaleatin-3-rutinoside and its Aglycone

For Immediate Release

[City, State] – [Date] – In the intricate world of flavonoid research, understanding the nuanced distinctions between a glycoside and its aglycone counterpart is paramount for harnessing their full therapeutic potential. This technical guide offers an in-depth exploration of the core differences between Azaleatin-3-rutinoside and its aglycone, Azaleatin (B191873). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their physicochemical properties, biological activities, and underlying mechanisms of action, providing a comprehensive resource for advancing research in this promising area.

Introduction: The Significance of Glycosylation

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide array of biological activities, including antioxidant and anti-inflammatory properties. They exist in nature primarily as glycosides, where a sugar moiety is attached to the flavonoid backbone (aglycone). This glycosylation significantly influences their chemical and physical properties, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. Azaleatin, a methylated flavonol, and its common glycosidic form, this compound, serve as a pertinent case study for examining the profound impact of a rutinoside sugar attachment on the parent molecule.

Physicochemical Properties: A Tale of Two Molecules

The addition of a rutinoside group to the azaleatin aglycone at the 3-position dramatically alters its fundamental physicochemical characteristics. These differences are crucial in drug development, affecting formulation, delivery, and bioavailability.

| Property | This compound | Azaleatin (aglycone) | Data Source |

| Molecular Formula | C₂₈H₃₂O₁₆ | C₁₆H₁₂O₇ | PubChem |

| Molecular Weight | 624.5 g/mol | 316.26 g/mol | PubChem |

| Solubility | Generally more water-soluble due to the hydrophilic sugar moiety. Flavonoid glycosides are often extracted using alcohol-water mixtures.[1] | Less soluble in water and more soluble in organic solvents like DMSO, acetone, and ethyl acetate.[1][2] | General Flavonoid Chemistry |

| Stability | The glycosidic bond can offer protection to the aglycone, potentially increasing its stability under certain pH and temperature conditions.[3][4][5] Flavonoid glycosides have been shown to be more stable than their aglycones during in vitro digestion.[4][6] | The aglycone can be more susceptible to degradation, particularly at alkaline pH.[5] | General Flavonoid Chemistry |

Biological Activity: The Glycosidic Influence

The presence or absence of the rutinoside moiety is a key determinant of the biological efficacy of azaleatin. While glycosylation can enhance in vivo bioavailability, it often tempers in vitro activity.

Antioxidant Activity

In vitro antioxidant assays consistently demonstrate that flavonoid aglycones are more potent radical scavengers than their glycoside counterparts.[3][7] This is attributed to the fact that the sugar moiety can sterically hinder the access of free radicals to the hydroxyl groups responsible for antioxidant activity.

| Compound | Assay | EC₅₀/IC₅₀ | Data Source |

| Azaleatin | DPPH radical scavenging | 37 µg/mL | [8] |

| This compound | DPPH radical scavenging | Not explicitly found, but generally lower than the aglycone.[3][7] | General Flavonoid Research |

Anti-inflammatory Activity

Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. The aglycone form is typically more effective in these actions in in vitro settings.

| Compound | Assay/Target | IC₅₀ | Data Source |

| Azaleatin | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Not explicitly found for Azaleatin, but flavonoid aglycones are known to be potent inhibitors. | General Flavonoid Research |

| This compound | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Not explicitly found, but generally less potent than the aglycone in vitro.[7] | General Flavonoid Research |

Pharmacokinetics: The In Vivo Advantage of Glycosylation

Despite the often-lower in vitro bioactivity, glycosylation can be advantageous for in vivo applications. Flavonoid glycosides can exhibit improved stability in the gastrointestinal tract and may have higher plasma concentrations and longer residence times compared to their aglycones.[3][7] The sugar moiety can influence absorption and metabolism, with deglycosylation often occurring in the intestines before the aglycone is absorbed.

Simplified metabolic pathway of this compound.

Experimental Protocols

Determination of Antioxidant Activity (DPPH Assay)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound. In its radical form, DPPH absorbs at 517 nm, but upon reduction by an antioxidant, the absorbance decreases.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare serial dilutions of Azaleatin and this compound in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Determination of Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the flavonoid (Azaleatin or this compound) to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved flavonoid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways in Anti-inflammatory Action

Flavonoids, including Azaleatin, are known to modulate key signaling pathways involved in inflammation. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Generalized flavonoid inhibition of the NF-κB pathway.

Conclusion

The distinction between this compound and its aglycone, Azaleatin, extends beyond a simple structural modification. The presence of the rutinoside moiety fundamentally alters the molecule's physicochemical properties, which in turn governs its biological activity and pharmacokinetic profile. While Azaleatin aglycone demonstrates superior in vitro antioxidant and anti-inflammatory potential, its glycoside counterpart, this compound, may offer advantages in terms of in vivo stability and bioavailability. A thorough understanding of these differences is critical for the strategic design of future research and the development of novel flavonoid-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of both forms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

An In-depth Technical Guide to the Known Glycosides of the Flavonol Azaleatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin (B191873) (5-O-methylquercetin) is a naturally occurring O-methylated flavonol, a class of flavonoids recognized for their diverse biological activities. First isolated from the flowers of Rhododendron mucronatum in 1956, azaleatin and its glycosidic derivatives have since been identified in a variety of plant species, attracting interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known glycosides of azaleatin, detailing their chemical structures, quantitative data, experimental protocols for their study, and insights into their biological signaling pathways.

Known Glycosides of Azaleatin

Azaleatin primarily occurs in nature as glycosides, where one or more of its hydroxyl groups are attached to a sugar moiety. The sugar component can vary, leading to a range of derivatives. The most well-documented glycosides of azaleatin are:

-

Azalein (Azaleatin 3-O-α-L-rhamnoside): This is one of the most common glycosides of azaleatin, where a rhamnose sugar is attached at the 3-position.

-

Azaleatin 3-O-β-D-glucoside: In this glycoside, a glucose molecule is linked to the 3-position of the azaleatin aglycone.

-

Azaleatin 3-O-β-D-galactoside: This derivative features a galactose sugar at the 3-position.

-

Azaleatin 3-O-arabinoside: This glycoside contains an arabinose sugar moiety at the 3-position.

These glycosides have been identified in various plant species, including those from the Rhododendron, Plumbago, and Ceratostigma genera.

Data Presentation

Quantitative Analysis of Azaleatin

While quantitative data for specific azaleatin glycosides remain limited in the literature, a study on Rhododendron przewalskii provides a quantitative measure for the aglycone, azaleatin. This data is crucial for researchers sourcing this compound from natural materials.

| Plant Species | Plant Part | Compound | Method of Analysis | Quantity | Reference |

| Rhododendron przewalskii | - | Azaleatin | UPLC | 0.10 mg/g fresh material | [1] |

Experimental Protocols

General Workflow for the Isolation and Identification of Flavonoid Glycosides

The isolation and identification of azaleatin glycosides from plant sources typically involve a multi-step process. The following diagram illustrates a general workflow that can be adapted for specific plant materials and target glycosides.

References

The Role of Azaleatin-3-rutinoside in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaleatin-3-rutinoside, a methylated flavonol glycoside, is a specialized secondary metabolite found predominantly in the plant genus Rhododendron. As a derivative of quercetin (B1663063), it is biosynthesized through a branch of the flavonoid pathway and is implicated in various physiological and ecological functions within the plant, including pigmentation and defense. For drug development professionals, this compound and its aglycone, azaleatin (B191873), represent intriguing molecules with potential antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biosynthesis, biological roles, and potential pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Introduction to this compound

This compound is a flavonoid, specifically a flavonol, characterized by a quercetin backbone that is methylated at the 5'-hydroxyl group and glycosylated with a rutinose (a disaccharide of rhamnose and glucose) at the 3-hydroxyl position. Flavonoids are a diverse class of plant secondary metabolites known for their wide range of biological activities.[1] The methylation and glycosylation of the quercetin core can significantly alter the bioavailability, stability, and biological activity of the molecule.[2] Azaleatin and its glycosides are notably found in various Rhododendron species, contributing to their vibrant floral colors and potential medicinal properties.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure.

The key steps culminating in the formation of this compound are:

-

Core Flavonoid Synthesis: The general phenylpropanoid pathway produces p-coumaroyl-CoA, which enters the flavonoid biosynthesis pathway. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) then converts the chalcone to a flavanone (B1672756), naringenin.

-

Hydroxylation to Quercetin: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Further hydroxylation by flavonoid 3'-hydroxylase (F3'H) yields dihydroquercetin. Flavonol synthase (FLS) then introduces a double bond into the C ring to form the flavonol quercetin.

-

Methylation to Azaleatin: A crucial step is the methylation of the 5-hydroxyl group of quercetin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the exact OMT responsible for this specific methylation in Rhododendron has not been fully characterized, it is known that flavonoid OMTs exhibit high substrate and regioselectivity.[1][5]

-

Glycosylation to this compound: The final step involves the attachment of a rutinose sugar moiety to the 3-hydroxyl group of azaleatin. This is a two-step process catalyzed by glycosyltransferases (GTs). First, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-OH group. Subsequently, a rhamnosyltransferase (RT) adds a rhamnose molecule to the glucose to form the rutinose disaccharide.

Role in Plant Secondary Metabolism

In plants, secondary metabolites like this compound are not directly involved in growth and development but play crucial roles in adaptation and defense.

-

Pigmentation: Flavonols, including azaleatin glycosides, act as co-pigments, forming complexes with anthocyanins to modify and stabilize flower color. This is particularly evident in the diverse flower colors of Rhododendron species.[3]

-

UV Protection: Flavonoids accumulate in the epidermal layers of leaves and flowers, where they absorb harmful UV-B radiation, thus protecting the plant from DNA damage.

-

Defense: As antioxidants, flavonoids can help mitigate oxidative stress caused by various biotic and abiotic factors. They can also act as deterrents to herbivores and pathogens.

Bioactivities for Drug Development

While specific data for this compound is limited, the biological activities of its aglycone, azaleatin, and the structurally similar, well-studied flavonoid, rutin (B1680289) (quercetin-3-rutinoside), provide strong indications of its potential therapeutic effects.

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is influenced by the number and arrangement of hydroxyl groups.

| Compound | Assay | EC50 / IC50 | Reference |

| Azaleatin | DPPH Radical Scavenging | 37 µg/mL (EC50) | [6] |

| Azaleatin | Superoxide Radical Scavenging | 90 µg/mL (EC50) | [6] |

| Azaleatin | Reducing Power | 27 µg/mL (EC50) | [6] |

| Rutin (Quercetin-3-rutinoside) | ACE Inhibition | 85.5 µM (IC50) | [7] |

| Rutin (Quercetin-3-rutinoside) | AChE Inhibition | ~2.5 µM (IC50) | [7] |

| Rutin (Quercetin-3-rutinoside) | AGE Formation Inhibition | ~0.15 mM (IC50) | [7] |

Note: Lower EC50/IC50 values indicate higher antioxidant/inhibitory activity.

Anti-inflammatory Activity

Enzyme Inhibitory Activity

Flavonoids can inhibit a variety of enzymes, which is a basis for many of their therapeutic effects. For instance, rutin has been shown to inhibit angiotensin-converting enzyme (ACE) and acetylcholinesterase (AChE).[7] Azaleatin has demonstrated inhibitory activity against α-amylase.[2] This suggests that this compound may also possess enzyme-inhibitory properties relevant to conditions like hypertension, neurodegenerative diseases, and diabetes.

Signaling Pathways Modulated by Flavonoids

Flavonoids, as a class, are known to interact with and modulate intracellular signaling cascades, particularly those related to inflammation and cellular stress responses. It is highly probable that this compound shares these mechanisms of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB kinase (IKK), thereby preventing NF-κB activation.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation, apoptosis, and cell proliferation. Flavonoids can modulate MAPK signaling, often by inhibiting the phosphorylation and activation of these kinases, which in turn downregulates the expression of inflammatory mediators.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material, such as Rhododendron flowers or leaves.

Materials:

-

Dried, powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for mobile phase)

-

This compound standard

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and UV-Vis detector

Procedure:

-

Extraction: a. Weigh 1 g of powdered plant material into a flask. b. Add 20 mL of 80% methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction process twice more on the pellet. f. Combine the supernatants and evaporate to dryness under vacuum. g. Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).

-

Sample Preparation: a. Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Column: C18 (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid). c. Gradient Program: Start with 95% A, ramp to 50% A over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 350 nm. f. Injection Volume: 10 µL.

-

Quantification: a. Prepare a calibration curve using a series of known concentrations of the this compound standard. b. Inject the standards and the sample extract. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Calculate the concentration in the sample by interpolating its peak area on the calibration curve.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Test compound (this compound) dissolved in methanol at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol (as blank)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of the test compound or positive control to triplicate wells.

-

Add 50 µL of methanol to the blank wells.

-

Add 150 µL of the DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a significant secondary metabolite in certain plant species, contributing to their ecological fitness. For the scientific and drug development communities, it represents a promising, yet understudied, flavonoid. Based on the activities of its aglycone and related compounds, this compound likely possesses valuable antioxidant and anti-inflammatory properties. Further research is warranted to isolate and purify this compound in larger quantities, definitively characterize its bioactivities through in vitro and in vivo studies, and elucidate its precise mechanisms of action on cellular signaling pathways. This technical guide provides a foundational framework to support and guide these future research endeavors.

References

- 1. Flavonoids and Their Biological Secrets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite analysis reveals flavonoids accumulation during flower development in Rhododendron pulchrum sweet (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous analysis of anthocyanins and flavonols in various flower colors of Rhododendron schlippenbachii (royal azalea) -Korean Journal of Agricultural Science | 학회 [koreascience.kr]

- 5. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

- 7. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Azaleatin-3-rutinoside: A Comprehensive Technical Guide to its Potential Therapeutic Properties

Disclaimer: Direct experimental research on Azaleatin-3-rutinoside is limited. This document infers its potential therapeutic properties from studies conducted on its aglycone, Azaleatin (B191873) (5-O-Methylquercetin), and the structurally related flavonoid glycoside, Rutin (Quercetin-3-rutinoside). The presented data and experimental protocols are derived from research on these related compounds and should be considered as a predictive framework for the potential bioactivity of this compound.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse pharmacological activities. As a derivative of Azaleatin, which is the 5-O-methyl ether of quercetin, and containing a rutinose sugar moiety akin to the well-studied flavonoid Rutin, this compound is poised to exhibit a range of therapeutic benefits. This technical guide provides an in-depth overview of its potential antioxidant, anti-inflammatory, and anti-cancer properties, drawing upon experimental evidence from its constituent and related molecules. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Potential Therapeutic Properties

The therapeutic potential of this compound is primarily attributed to the bioactive properties of its aglycone, Azaleatin, and the functional characteristics of the rutinoside moiety, which are well-documented in studies of Rutin.

Antioxidant Activity

Flavonoids are potent antioxidants, and Azaleatin is no exception. Its ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of Azaleatin has been quantified in various in vitro assays.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and cancer. Flavonoids are known to modulate inflammatory responses, and recent studies have specifically implicated Azaleatin in the regulation of key inflammatory signaling pathways. In a study on sodium arsenite-induced cardiotoxicity, Azaleatin demonstrated significant anti-inflammatory and anti-apoptotic potential.[1] The study found that Azaleatin administration ameliorated cardiac toxicity by down-regulating the expression of pro-inflammatory markers such as NF-κB, TNF-α, IL-1β, and IL-6.[1][2]

Anti-Cancer Potential

The anti-cancer properties of flavonoids are a major area of research. Rutin, a close structural analog of this compound, has been extensively studied for its anti-cancer effects. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer (MCF-7), colon cancer, and leukemia. These effects are often mediated through the modulation of critical signaling pathways that govern cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Azaleatin and Rutin, which provide a basis for predicting the potential efficacy of this compound.

Table 1: Antioxidant Activity of Azaleatin

| Assay | Compound | EC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Azaleatin | 37 | [3] |

| Superoxide Radical Scavenging | Azaleatin | 90 | [3] |

| Reducing Power | Azaleatin | 27 | [3] |

Table 2: Anti-inflammatory Activity of Azaleatin and Rutin

| Assay | Cell Line | Compound | Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Rutin | 30 µM | Inhibition of LPS-induced NO production | |

| Gene Expression | Cardiac Tissue (in vivo) | Azaleatin | 25 mg/kg | Down-regulation of NF-κB, TNF-α, IL-1β, IL-6 | [1] |

Table 3: Anti-Cancer Activity of Rutin

| Assay | Cell Line | Compound | IC50 (µM) | Effect | Reference |

| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | Rutin | 45.6 | Inhibition of cell proliferation | |

| Apoptosis Induction | MCF-7 (Breast Cancer) | Rutin | 100 µM | 70.8% of cells in early apoptosis after 48h |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the therapeutic properties of Azaleatin and Rutin. These protocols can serve as a foundation for designing studies on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (Azaleatin) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

-

Methanol (or other solvent as a blank)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Protocol:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the test compound or standard to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

Anti-inflammatory Assay in RAW 264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit the inflammatory response in immune cells.

-

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines. The inhibitory effect of the test compound on the production of these mediators is quantified.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

-

LPS

-

Test compound (Azaleatin or Rutin)

-

Griess Reagent for NO measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

-

-

Protocol for Nitric Oxide (NO) Measurement:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Quantify the nitrite (B80452) concentration (a stable product of NO) using a standard curve of sodium nitrite.

-

-

Protocol for Cytokine Measurement:

-

Follow steps 1-4 from the NO measurement protocol.

-

Measure the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Apoptosis Assay in MCF-7 Breast Cancer Cells

This assay determines the ability of a compound to induce programmed cell death (apoptosis) in cancer cells.

-

Principle: Annexin V, a protein with high affinity for phosphatidylserine (B164497), is used to detect early apoptotic cells where phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Line: MCF-7 human breast adenocarcinoma cell line.

-

Reagents:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with FBS and antibiotics)

-

Test compound (Rutin)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

-

Protocol:

-

Seed MCF-7 cells in a 6-well plate and allow them to attach.

-

Treat the cells with different concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS (Phosphate-Buffered Saline).

-

Resuspend the cells in the provided Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark at room temperature for about 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

-

Signaling Pathway Visualizations

The therapeutic effects of Azaleatin and its related compounds are underpinned by their ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

NF-κB Signaling Pathway and the Inhibitory Action of Azaleatin

The NF-κB pathway is a central regulator of inflammation. Azaleatin has been shown to down-regulate the expression of key components of this pathway, thereby exerting its anti-inflammatory effects.

Caption: Azaleatin's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway and Modulation by Rutin

The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Rutin has been shown to inhibit this pathway, contributing to its anti-cancer effects.

Caption: Rutin's modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a test compound.

References

- 1. Cardioprotective potential of azaleatin against sodium arsenite instigated sub-chronic cardiotoxicity via targeting TLR4/MyD88, JAK1/STAT3, and NF-κB in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Isolation of Azaleatin-3-rutinoside from Carya pecan

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carya pecan, commonly known as pecan, is a rich source of phenolic compounds, which are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Among these compounds is Azaleatin-3-rutinoside, a flavonoid glycoside. This document provides a detailed protocol for the isolation and purification of this compound from various tissues of the pecan tree. The described methodology is a composite of established techniques for the extraction of phenolics from pecan and general purification strategies for flavonoid glycosides.

Data Presentation

The distribution of flavonols, including azaleatin (B191873) derivatives, varies across different organs of the Carya pecan tree. The following table summarizes the quantitative analysis of selected phenolic metabolites, highlighting the tissues with higher concentrations of flavonols, making them suitable starting materials for the isolation of this compound.[1]

Table 1: Content of Selected Phenolic Metabolites in Different Organs of Carya pecan

| Compound Class | Compound | Kernel (mg/g DW) | Testa (mg/g DW) | Shell (mg/g DW) | Shuck (mg/g DW) | Bark (mg/g DW) | Branch (mg/g DW) | Leaf (mg/g DW) | Flower (mg/g DW) |

| Flavonols | Azaleatin derivatives | Present | Present | Low | Present | High | High | High | Present |

| Caryatin derivatives | Not Detected | Not Detected | Not Detected | Not Detected | High | High | High | Not Detected | |

| Quercetin derivatives | Present | Present | Low | Present | Present | Present | Present | Present | |

| Tannins | Ellagic acid pentose | Low | High | Low | Present | Low | Low | Low | Low |

| Catechin | Present | High | Low | Present | Low | Low | Low | Present |